molecular formula C5H5N3O B1595071 5-Pyrimidinecarboxamide CAS No. 40929-49-5

5-Pyrimidinecarboxamide

Cat. No. B1595071
Key on ui cas rn: 40929-49-5
M. Wt: 123.11 g/mol
InChI Key: QDXGKRWDQCEABB-UHFFFAOYSA-N
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Patent
US08575183B2

Procedure details

To a solution of (S)-4-amino-6-(1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethylamino)pyrimidine-5-carbonitrile (0.040 g, 0.10 mmol) in DMSO (1.02 mL) was added potassium carbonate (0.017 g, 0.122 mmol) followed by hydrogen peroxide (31% in water, 0.635 mL, 6.42 mmol). After stirring for 2 h the solution was poured into water and extracted with EtOAc. Organic extracts were concentrated and purified by MPLC (eluted with 0-100% (1:10:90 NH4OH:MeOH:DCM) in DCM) to afford 4-amino-6-4(1S)-1-(6-fluoro-1-(5-fluoro-3-pyridinyl)-1H-benzimidazol-2-yl)ethyl)amino)-5-pyrimidinecarboxamide as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.51 (d, J=6.85 Hz, 3H) 5.34 (quin, J=6.94 Hz, 1H) 6.57 (s, 2H) 7.04-7.22 (m, 2H) 7.43 (br. s., 2H) 7.67-7.80 (m, 2H) 7.92 (d, J=7.63 Hz, 1H) 8.21 (dt, J=9.29, 2.10 Hz, 1H) 8.71 (s, 1H) 8.81 (d, J=2.74 Hz, 1H). LC-MS (ESI) m/z 411.0 [M+H]+.
Quantity
0.017 g
Type
reactant
Reaction Step One
Name
Quantity
1.02 mL
Type
solvent
Reaction Step One
Quantity
0.635 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([C:8]#[N:9])=[C:6](N[C@H](C2N(C3C=NC=C(F)C=3)C3C=C(F)C=CC=3N=2)C)[N:5]=[CH:4][N:3]=1.C(=O)([O-])[O-:31].[K+].[K+].OO.O>CS(C)=O>[N:5]1[CH:6]=[C:7]([C:8]([NH2:9])=[O:31])[CH:2]=[N:3][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.04 g
Type
reactant
Smiles
NC1=NC=NC(=C1C#N)N[C@@H](C)C1=NC2=C(N1C=1C=NC=C(C1)F)C=C(C=C2)F
Name
Quantity
0.017 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.02 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.635 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 h the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
Organic extracts were concentrated
CUSTOM
Type
CUSTOM
Details
purified by MPLC (eluted with 0-100% (1:10:90 NH4OH:MeOH:DCM) in DCM)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CN=CC(=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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